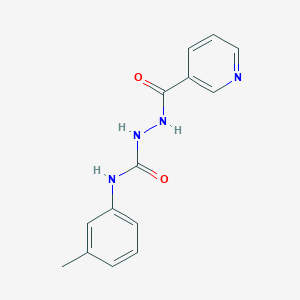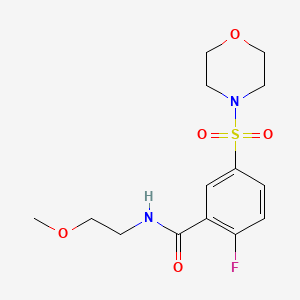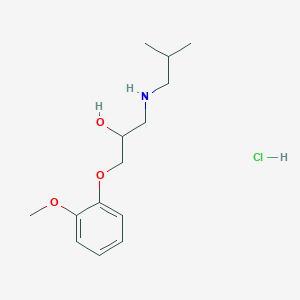![molecular formula C18H20N6O B4448899 2-(4-methylpiperazin-1-yl)-6-(pyridin-3-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4448899.png)
2-(4-methylpiperazin-1-yl)-6-(pyridin-3-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one
Descripción general
Descripción
2-(4-methylpiperazin-1-yl)-6-(pyridin-3-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a complex organic compound known for its significant applications in medicinal chemistry. This compound is structurally characterized by a pyrido[4,3-d]pyrimidinone core, substituted with a 4-methylpiperazinyl group and a pyridin-3-ylmethyl group. It is commonly used in the development of pharmaceutical agents, particularly as a tyrosine kinase inhibitor.
Métodos De Preparación
The synthesis of 2-(4-methylpiperazin-1-yl)-6-(pyridin-3-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the pyrido[4,3-d]pyrimidinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-methylpiperazinyl group: This step often involves nucleophilic substitution reactions.
Attachment of the pyridin-3-ylmethyl group: This can be done through alkylation reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
2-(4-methylpiperazin-1-yl)-6-(pyridin-3-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: Nucleophilic substitution reactions are common, particularly involving the piperazinyl group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .
Aplicaciones Científicas De Investigación
2-(4-methylpiperazin-1-yl)-6-(pyridin-3-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets.
Medicine: It is a key component in the development of drugs, particularly as a tyrosine kinase inhibitor used in cancer therapy.
Mecanismo De Acción
The mechanism of action of 2-(4-methylpiperazin-1-yl)-6-(pyridin-3-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one involves inhibition of tyrosine kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of the substrate and thereby inhibiting the signaling pathways involved in cell proliferation and survival. This makes it effective in treating cancers that are driven by overactive tyrosine kinases .
Comparación Con Compuestos Similares
Similar compounds include other tyrosine kinase inhibitors such as:
Imatinib: Known for its use in treating chronic myelogenous leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity.
Nilotinib: A more potent inhibitor with improved efficacy against certain mutations.
2-(4-methylpiperazin-1-yl)-6-(pyridin-3-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one is unique due to its specific structural features that confer selectivity and potency against particular tyrosine kinases .
Propiedades
IUPAC Name |
2-(4-methylpiperazin-1-yl)-6-(pyridin-3-ylmethyl)pyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-22-7-9-23(10-8-22)18-20-12-15-16(21-18)4-6-24(17(15)25)13-14-3-2-5-19-11-14/h2-6,11-12H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBZPNWVXHXCPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxybenzyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4448816.png)

![Morpholin-4-yl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone](/img/structure/B4448830.png)
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4448842.png)

![1-(5-FLUORO-2-METHOXYBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4448847.png)

![5-oxo-N-(tetrahydro-2-furanylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4448857.png)

![2-[2-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride](/img/structure/B4448863.png)
![2-[(methoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B4448869.png)
![N-[2-(dimethylamino)ethyl]-2-[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B4448880.png)

![N-[2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4448893.png)
